3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide
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Overview
Description
3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring fused with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the biphenyl moiety. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by amide bond formation with a biphenyl derivative. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and ability to produce high yields. This method involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities and applications in drug development.
Uniqueness
3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a biphenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-21(25)20-19(17-8-4-5-9-18(17)27-20)24-22(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWYADKDDSEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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